6-Chloro-5-fluoro-2-iodopyridin-3-ol is an organic compound with the molecular formula CHClFINO and a CAS number of 875548-57-5. This compound belongs to the class of halogenated pyridines, characterized by the presence of chlorine, fluorine, and iodine substituents on the pyridine ring, along with a hydroxyl group at the third position. The unique combination of these substituents imparts distinct chemical properties, making it valuable in various fields of scientific research, particularly in medicinal chemistry and organic synthesis .
This compound is classified as a halogenated heterocyclic compound, specifically a pyridine derivative. Pyridines are aromatic compounds containing a nitrogen atom in the ring structure, which contributes to their unique reactivity and interactions with biological systems.
The synthesis of 6-chloro-5-fluoro-2-iodopyridin-3-ol typically involves multi-step chemical reactions. One common synthetic route begins with the halogenation of pyridine derivatives. For example, 2-iodopyridine can be reacted with chlorinating agents in the presence of fluorinating agents to introduce the necessary halogens sequentially.
The molecular structure of 6-chloro-5-fluoro-2-iodopyridin-3-ol features a pyridine ring with three substituents:
This arrangement contributes to its reactivity and interaction with various biological targets.
6-Chloro-5-fluoro-2-iodopyridin-3-ol can undergo several types of chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis .
The mechanism of action for compounds like 6-chloro-5-fluoro-2-iodopyridin-3-ol often involves interactions with biological macromolecules such as proteins or nucleic acids. The halogen substituents can enhance binding affinity due to increased hydrophobic interactions or facilitate specific interactions through hydrogen bonding.
The compound's reactivity profile is influenced by the presence of multiple halogens, which can participate in various chemical transformations .
6-Chloro-5-fluoro-2-iodopyridin-3-ol has several applications across different scientific fields:
The versatility and unique properties of this compound make it an important tool in both academic research and industrial applications .
The development of selective bone morphogenetic protein signaling inhibitors has been historically hampered by the structural homology across kinase ATP-binding sites and the compensatory crosstalk between bone morphogenetic protein and transforming growth factor-β signaling branches. First-generation bone morphogenetic protein inhibitors like LDN-193189, while potent, exhibited insufficient kinome-wide selectivity, inhibiting multiple kinases beyond ALK1/ALK2 and complicating cellular target validation [1]. 6-Chloro-5-fluoro-2-iodopyridin-3-ol addresses these limitations through its role as a key precursor in synthesizing highly selective ALK1/ALK2 inhibitors such as MU1700 and M4K2234. The compound’s halogenated pyridine core enables strategic modifications that disrupt interactions with the conserved hinge region of off-target kinases while maintaining high-affinity binding to ALK1/ALK2. This is achieved through:
Table 1: Evolution of Bone Morphogenetic Protein Pathway Inhibitors Based on Pyridine Scaffolds
Inhibitor Generation | Representative Compound | Key Selectivity Limitations | Improvements Enabled by 6-Chloro-5-fluoro-2-iodopyridin-3-ol Derivatives |
---|---|---|---|
First-generation | LDN-193189 | Inhibits ALK1-3, ALK6; AMP-activated protein kinase; multiple off-targets | >50-fold selectivity for ALK1/2 over ALK3/6; no AMP-activated protein kinase inhibition |
Second-generation | MU1700 | Residual activity against ALK4 | No detectable inhibition of ALK4/5/7 at therapeutic concentrations |
Probe-matched controls | MU1700 negative control | N/A | Structurally similar inactive compound for rigorous target validation |
The resulting probes exhibit unprecedented selectivity profiles, with MU1700 showing >100-fold selectivity for ALK1/ALK2 over 97% of the human kinome in comprehensive biochemical screens. This precision enables unambiguous attribution of cellular phenotypes to ALK1/ALK2 inhibition, overcoming a fundamental limitation in bone morphogenetic protein pathway pharmacology [1].
6-Chloro-5-fluoro-2-iodopyridin-3-ol exemplifies the strategic application of halogen effects in pyridine-based medicinal chemistry. Its design incorporates principles of bioisosterism and scaffold hopping to overcome the limitations of earlier kinase inhibitor chemotypes. The compound serves as a versatile intermediate in the synthesis of furo[3,2-b]pyridine and pyrazolo[1,5-a]pyrimidine inhibitors, representing a deliberate departure from the conserved central scaffolds of first-generation compounds [1] [5].
Synthetic Versatility: The C2-iodo group undergoes efficient Suzuki-Miyaura cross-coupling or Ullmann reactions, enabling the introduction of diverse aromatic and heteroaromatic substituents at this position. This flexibility facilitates rapid exploration of structure-activity relationships, particularly regarding interactions with the hydrophobic back pocket of ALK2. The C3-hydroxy group serves a dual purpose: it acts as a hydrogen bond donor in target engagement and provides a site for etherification to modulate physicochemical properties. For example, MU1700 incorporates a 4-(dimethylamino)phenyl group via the C2 position and a quinoline moiety at C6, modifications directly enabled by the reactivity of this intermediate [1] [8].
Halogen Bonding and Pharmacokinetics: The compound’s halogen pattern enhances target binding and brain penetration in derived probes:
Table 2: Physicochemical Properties of 6-Chloro-5-fluoro-2-iodopyridin-3-ol Compared to Related Pyridine Intermediates
Property | 6-Chloro-5-fluoro-2-iodopyridin-3-ol | 2-Chloro-6-fluoropyridine | 6-Fluoropyridin-3-ol |
---|---|---|---|
Molecular Weight (g/mol) | 273.43 | 131.54 | 113.09 |
Hydrogen Bond Donors | 1 | 0 | 1 |
Hydrogen Bond Acceptors | 2 | 2 | 3 |
Topological Polar Surface Area (Ų) | 33.1 | 12.9 | 33.1 |
Consensus LogP | 1.93 | 1.93 | 0.97 |
Rotatable Bonds | 0 | 0 | 0 |
Halogen Effects | Iodo (H-bond mimic), Fluoro (dipole), Chloro (lipophilicity) | Fluoro, Chloro (electronic effects only) | Fluoro (limited directional binding) |
The compound’s halogen diversity enables it to outperform simpler mono- or dihalogenated pyridines in generating brain-penetrant inhibitors. Its balanced lipophilicity (cLogP 1.93) and polar surface area (33.1 Ų) align with optimal ranges for central nervous system bioavailability, a key advancement over earlier peripherally restricted bone morphogenetic protein inhibitors [2] [6] [7].
The high selectivity of probes derived from 6-Chloro-5-fluoro-2-iodopyridin-3-ol enables unprecedented precision in dissecting the crosstalk between bone morphogenetic protein and transforming growth factor-β branches of SMAD-dependent signaling. Bone morphogenetic protein signaling operates primarily through ALK1/2/3/6-mediated phosphorylation of SMAD1/5/8, while transforming growth factor-β signaling utilizes ALK4/5/7 for SMAD2/3 activation. These pathways exhibit context-dependent interplay, particularly in endothelial-to-mesenchymal transition, heterotopic ossification, and tumor angiogenesis [1].
Mechanistic Insights Enabled:
Table 3: Applications of 6-Chloro-5-fluoro-2-iodopyridin-3-ol-Derived Probes in SMAD Pathway Analysis
Signaling Context | Cellular/Pathological Model | Key Finding Using Selective Probes | Therapeutic Implication |
---|---|---|---|
Bone morphogenetic protein-Transforming growth factor-β crosstalk | Transforming growth factor-β-induced epithelial-to-mesenchymal transition | ALK2-SMAD1/5 activation is required for SMAD3 nuclear translocation | Dual ALK2/ALK5 inhibition superior to single-target approaches |
ALK1-ALK2 compensatory signaling | Hereditary hemorrhagic telangiectasia endothelial cells | ALK1 loss upregulates ALK2-SMAD1/5 signaling; not vice versa | ALK2 inhibition essential in ALK1-deficient vasculature |
Mutant ALK2 signaling | Diffuse midline glioma (HSJD-DIPG-007 cells) | ALK2 R206H phosphorylates SMAD1/5 without type II receptor activation | Ligand-blocking antibodies ineffective against mutant ALK2 |
The compound’s brain penetrance allows investigation of SMAD crosstalk in central nervous system pathologies. In diffuse midline glioma, M4K2234 (a derived probe) shows 50-fold greater efficacy than LDN-193189 in reducing phospho-SMAD1/5 levels in the brainstem, confirming on-target engagement and validating ALK2 as a therapeutic target [1] [6]. Furthermore, negative control compounds synthesized from structurally similar but inactive pyridine analogs provide rigorous validation of phenotype specificity, eliminating confounding effects from off-target kinase inhibition [1]. This precision enables the delineation of context-specific SMAD dependencies that were previously obscured by non-selective inhibitors, opening new avenues for pathway-specific therapeutics in fibrodysplasia ossificans progressiva, hereditary hemorrhagic telangiectasia, and glioma [1] [4].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0